![molecular formula C9H13BrClNO3S B2931519 3-{[(5-Bromofuran-2-yl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride CAS No. 1774896-58-0](/img/structure/B2931519.png)

3-{[(5-Bromofuran-2-yl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

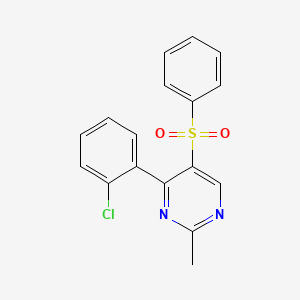

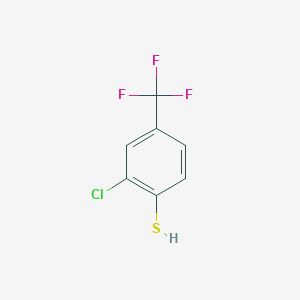

“3-{[(5-Bromofuran-2-yl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride” is a chemical compound with the molecular formula C9H13BrClNO3S . It’s structurally similar to compounds that have shown potential in anticancer and anti-inflammatory applications.

Molecular Structure Analysis

The molecular structure of this compound has been analyzed using computational Density Functional Theory (DFT) and related methodologies . A single-crystal X-ray diffraction (SCXRD) analysis was initially performed, supplemented by a Hirshfeld surfaces analysis .Chemical Reactions Analysis

The chemical reactivity properties of this compound have been studied using Conceptual DFT (CDFT). This approach was used to predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed using various computational methods. The aromatic character and π–π stacking ability were evaluated with the help of LOLIPOP and ring aromaticity measures .Scientific Research Applications

Physicochemical Properties and Antibacterial Activity

- A study focused on the synthesis of derivatives related to 3-{[(5-Bromofuran-2-yl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride, exploring their physicochemical properties and antibacterial activity. The research involved alkylation reactions and investigated the antibacterial properties of these compounds against various microorganism strains. The findings suggested potential competition with kanamycin, a broad-spectrum antibiotic, highlighting their promise in addressing multi-resistant strains of microorganisms (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).

Biodegradable Polymers for Gene Delivery

- Another research explored the synthesis of polyesters with pendant amine groups through ring-opening polymerization, followed by thiol-yne "click" photochemistry. This class of biodegradable polymers exhibited significant potential in cell penetration and gene delivery, with low toxicity, which is crucial for biomedical applications (Biomacromolecules, 2012).

Aliphatic Poly(ester)s with Thiol Pendant Groups

- In the field of tissue engineering, a study designed aliphatic polyesters bearing pendant thiol-protected groups. This was achieved using a specific lactide-type monomer in controlled ring-opening polymerization. The resulting functionalized copolyesters could be further modified and used in the preparation of porous scaffolds, demonstrating their utility in tissue engineering applications (Biomacromolecules, 2016).

Synthesis of Derivatives for Spectroscopic and Microanalytical Applications

- Research on the synthesis of new derivatives related to the compound of interest for spectroscopic and microanalytical purposes was also conducted. This study provides insights into the structural characteristics and potential applications in analytical chemistry (Journal of Heterocyclic Chemistry, 2017).

Biodegradable Polyesteramides with Pendant Functional Groups

- A study on the preparation of polyesteramides with protected pendant functional groups for biodegradable applications demonstrated the versatility of these compounds. This research is significant for developing materials with specific functional capabilities in biomedicine and materials science (Macromolecular Chemistry and Physics, 1992).

Future Directions

properties

IUPAC Name |

N-[(5-bromofuran-2-yl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO3S.ClH/c10-9-2-1-8(14-9)5-11-7-3-4-15(12,13)6-7;/h1-2,7,11H,3-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUEWMWWWWXGPMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NCC2=CC=C(O2)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbanide;cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+)](/img/no-structure.png)

![2-[4-(cyclohexylcarbonyl)piperazin-1-yl]-N-cyclopentyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2931444.png)

![1-(3,5-dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2931445.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2931446.png)

![Ethyl 2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2931451.png)

![(4-ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2931453.png)

![2-{5-[(3-Methylphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2931459.png)